molecular formula C6H16O12P2 B10777958 1,6-DI-O-Phosphono-D-allitol

1,6-DI-O-Phosphono-D-allitol

Cat. No.: B10777958
M. Wt: 342.13 g/mol
InChI Key: WOYYTQHMNDWRCW-FBXFSONDSA-N
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Description

1,6-DI-O-Phosphono-D-Allitol is a small molecule belonging to the class of organic compounds known as monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. The molecular formula of this compound is C6H16O12P2, and it has a molecular weight of 342.132 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-DI-O-Phosphono-D-Allitol typically involves the phosphorylation of D-allitol, a sugar alcohol. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH to ensure the selective phosphorylation at the 1 and 6 positions of the D-allitol molecule .

Industrial Production Methods: Industrial production of this compound may involve enzymatic processes where specific enzymes catalyze the phosphorylation of D-allitol. This method is advantageous due to its specificity and mild reaction conditions, which reduce the formation of by-products and improve yield .

Chemical Reactions Analysis

Types of Reactions: 1,6-DI-O-Phosphono-D-Allitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce phosphonates .

Scientific Research Applications

1,6-DI-O-Phosphono-D-Allitol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-DI-O-Phosphono-D-Allitol involves its interaction with specific enzymes that catalyze phosphorylation and dephosphorylation reactions. These enzymes recognize the phosphate groups and facilitate the transfer of phosphate groups to or from other molecules. This process is crucial in various metabolic pathways, including energy production and signal transduction .

Comparison with Similar Compounds

  • 1,6-DI-O-Phosphono-D-Mannitol
  • 1,6-DI-O-Phosphono-D-Glucitol
  • 1,6-DI-O-Phosphono-D-Fructose

Comparison: 1,6-DI-O-Phosphono-D-Allitol is unique due to its specific stereochemistry and the position of the phosphate groups. Compared to similar compounds, it has distinct reactivity and interaction with enzymes, making it valuable in specific biochemical and industrial applications .

Properties

Molecular Formula

C6H16O12P2

Molecular Weight

342.13 g/mol

IUPAC Name

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4+,5-,6+

InChI Key

WOYYTQHMNDWRCW-FBXFSONDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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